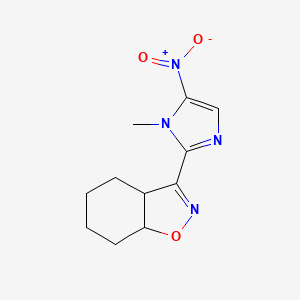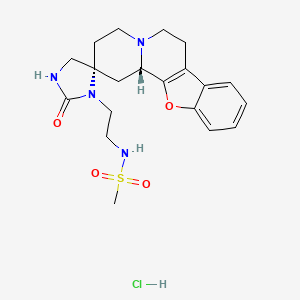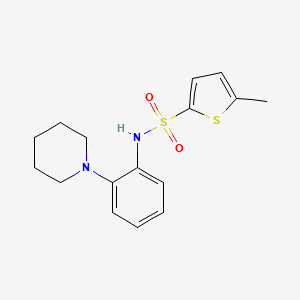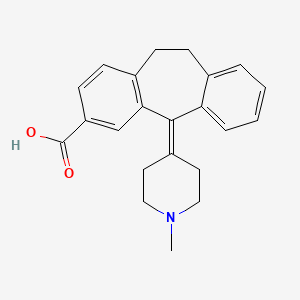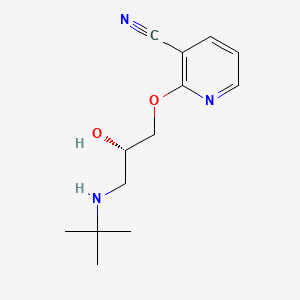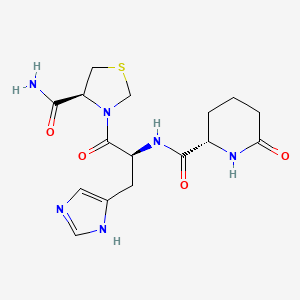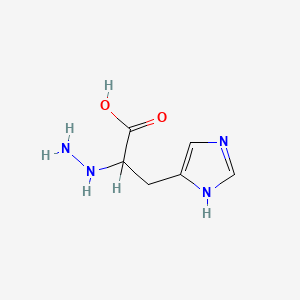
Molybdenum disulfide
Vue d'ensemble
Description
Molybdenum disulfide is an inorganic compound composed of molybdenum and sulfur. Its chemical formula is MoS2. The compound is classified as a transition metal dichalcogenide. It is a silvery black solid that occurs as the mineral molybdenite, the principal ore for molybdenum .
Synthesis Analysis
Molybdenum disulfide has been one of the most interesting materials for scientists and engineers for a long time. While its bulk form has been in use in conventional industries as an intercalation agent and a dry lubricant for many years, its two-dimensional forms have attracted growing attention in recent years for applications in nano-electronic applications . In one study, a direct growth of 1-in. monolayer MoS2 films on SiO2 and other substrates under low-temperature conditions (360°C) was presented .Molecular Structure Analysis
All forms of MoS2 have a layered structure, in which a plane of molybdenum atoms is sandwiched by planes of sulfide ions. These three strata form a monolayer of MoS2. Bulk MoS2 consists of stacked monolayers, which are held together by weak van der Waals interactions .Chemical Reactions Analysis
Molybdenum disulfide is relatively unreactive. It is unaffected by dilute acids and oxygen. In appearance and feel, molybdenum disulfide is similar to graphite. It is widely used as a dry lubricant because of its low friction and robustness . It reacts with oxygen upon heating forming molybdenum trioxide: 2 MoS2 + 7 O2 → 2 MoO3 + 4 SO2. Chlorine attacks molybdenum disulfide at elevated temperatures to form molybdenum pentachloride: 2 MoS2 + 7 Cl2 → 2 MoCl5 + 2 S2Cl2 .Physical And Chemical Properties Analysis
Molybdenum disulfide is similar to graphite in appearance and feel. It is widely used as a dry lubricant because of its low friction and robustness. Bulk MoS2 is a diamagnetic, indirect bandgap semiconductor similar to silicon, with a bandgap of 1.23 eV .Applications De Recherche Scientifique
Electronics
Application : MoS2’s band gap and distinctive structure make it a promising material to substitute graphene and other semiconductor devices . It has different applications in electronics, especially sensors .
Methods : The methods of application in electronics often involve the synthesis of MoS2 and its integration into electronic devices . The specific methods can vary depending on the type of device and the desired properties .
Results : The use of MoS2 in electronics has shown promising results, with devices demonstrating improved performance compared to traditional semiconductor devices .
Energy Storage
Application : MoS2 has been used in energy storage devices such as lithium-ion batteries and supercapacitors .
Methods : The application of MoS2 in energy storage involves incorporating it into the electrode materials of batteries or supercapacitors .
Results : Devices using MoS2 have shown improved energy storage capacity and efficiency .
Biomedicine
Application : MoS2 has potential applications in the biomedical field, particularly in biosensors .
Methods : In biomedicine, MoS2 can be used in the fabrication of biosensors for the detection of various diseases .
Results : Biosensors incorporating MoS2 have demonstrated high sensitivity and specificity in disease detection .
Photocatalysis
Application : MoS2 has photocatalytic properties, making it useful in photocatalysis applications .
Methods : MoS2 can be used as a photocatalyst in various reactions, including water splitting and CO2 reduction .
Results : Photocatalytic reactions using MoS2 have shown improved efficiency and selectivity .
Optoelectronics
Application : MoS2 has been studied for its potential use in optoelectronic devices, including photodetectors .
Methods : The application of MoS2 in optoelectronics involves incorporating it into the active layer of devices .
Results : Optoelectronic devices using MoS2 have demonstrated improved photoresponse and efficiency .
Spintronics
Application : MoS2’s unique properties make it a promising material for applications in spintronics .
Methods : In spintronics, MoS2 can be used to manipulate the spin of electrons, which can be used for information storage and processing .
Results : Devices using MoS2 for spintronics have shown promising results, with potential for high-density data storage .
Lubrication
Field : Mechanical Engineering
Application : Due to its special layered structure, MoS2 has excellent lubrication performance . It is often used in situations where low friction is required .
Methods : MoS2 can be applied directly to the surfaces that require lubrication . It can also be mixed with other substances to form a lubricant .
Results : The use of MoS2 as a lubricant can significantly reduce friction and wear, thereby extending the life of mechanical parts .
Catalysis
Application : MoS2 has been widely used as a catalyst in various chemical reactions due to its unique properties .
Methods : MoS2 can be used as a catalyst in reactions such as water splitting, CO2 reduction, and ammonia synthesis .
Results : The use of MoS2 as a catalyst can improve the efficiency and selectivity of chemical reactions .
Biomedical Imaging
Application : MoS2 quantum dots (QDs) have shown significant potential in biomedical applications such as real-time imaging .
Methods : MoS2 QDs can be used for imaging by taking advantage of their optical properties . They can be introduced into the body and tracked using various imaging techniques .
Results : MoS2 QDs have been successfully used for real-time imaging in biomedical research, providing high-resolution images that can aid in disease diagnosis and treatment .
Drug Delivery
Field : Pharmaceutical Sciences
Application : MoS2 has potential applications in drug delivery systems .
Methods : Drugs can be loaded onto MoS2 nanoparticles, which can then be used to deliver the drugs to specific locations in the body .
Results : MoS2-based drug delivery systems have shown promising results in targeted drug delivery, potentially improving the efficacy of treatments and reducing side effects .
Tissue Engineering
Field : Biomedical Engineering
Application : MoS2 has potential applications in tissue engineering .
Methods : MoS2 can be incorporated into scaffolds or other materials used in tissue engineering .
Results : While MoS2 is still at a very early stage in the field of tissue engineering, its remarkable properties have opened a new arena for innovative aspects in tissue engineering and regenerative medicines .
Solar Cells
Application : MoS2 has a wide range of energy applications in solar cells .
Methods : MoS2 can be used in the fabrication of solar cells to enhance their efficiency .
Results : Solar cells incorporating MoS2 have demonstrated improved photoresponse and efficiency .
Environmental Remediation
Application : MoS2’s photocatalytic properties make it a promising candidate for environmental remediation applications, such as water purification and energy generation .
Methods : MoS2 can be used in various photocatalytic processes to degrade pollutants and purify water .
Results : The use of MoS2 in environmental remediation has shown promising results, contributing significantly to addressing contemporary challenges and advancing sustainable technologies .
Ammonia Synthesis
Application : MoS2 has been used as a catalyst in ammonia synthesis .
Methods : MoS2 can be used as a catalyst in the Haber-Bosch process, which is the main industrial procedure for the production of ammonia .
Results : The use of MoS2 as a catalyst in ammonia synthesis can improve the efficiency and selectivity of the reaction .
Fuel Cells
Application : MoS2 has potential applications in fuel cells .
Methods : MoS2 can be used in the fabrication of fuel cells to enhance their efficiency .
Results : Fuel cells incorporating MoS2 have demonstrated improved performance and efficiency .
CO2 Reduction
Application : MoS2 has been used as a catalyst in CO2 reduction processes .
Methods : MoS2 can be used as a catalyst in various reactions to reduce CO2 emissions .
Results : The use of MoS2 in CO2 reduction has shown promising results, contributing to the mitigation of climate change .
Safety And Hazards
Molybdenum disulfide is harmful if inhaled. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of inhalation, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell .
Orientations Futures
Molybdenum disulfide has been one of the most interesting materials for scientists and engineers for a long time. Its two-dimensional forms have attracted growing attention in recent years for applications in nano-electronic applications . It has also found a promising place in the future of traditional microprocessor equipment . Furthermore, it has gained synthetic utility in chemical transformations .
Propriétés
IUPAC Name |
bis(sulfanylidene)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQXQMHSOZUFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Mo]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoS2 | |
| Record name | Molybdenum disulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Molybdenum_disulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318098 | |
| Record name | Molybdenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Water or Solvent Wet Solid, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Lustrous lead-grey powder; Black and lustrous when artificially prepared; Insoluble in water; [Merck Index] Black odorless powder; Insoluble in water; [MSDSonline] | |
| Record name | Molybdenum sulfide (MoS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8284 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
450 °C, sublimes | |
| Record name | MOLYBDENUM DISULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1660 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER OR DIL ACIDS, SOL IN HOT SULFURIC ACID, AQUA REGIA, NITRIC ACID | |
| Record name | MOLYBDENUM DISULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1660 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
5.06 @ 15 °C/15 °C | |
| Record name | MOLYBDENUM DISULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1660 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Molybdenum disulfide | |
Color/Form |
LEAD-GRAY, LUSTROUS POWDER, Black luster, hexagonal crystals | |
CAS RN |
1309-56-4, 1317-33-5 | |
| Record name | Molybdenite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenum disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum sulfide (MoS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Molybdenum disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOLYBDENUM DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC8B4P503V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MOLYBDENUM DISULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1660 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
2375 °C | |
| Record name | MOLYBDENUM DISULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1660 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



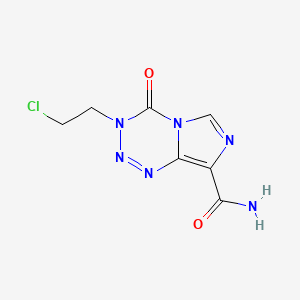
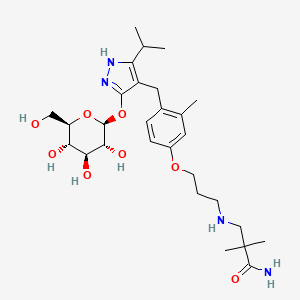
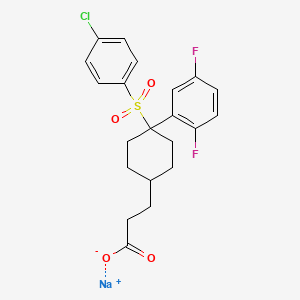
![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B1676613.png)
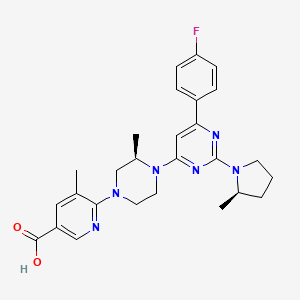
![14-cyclohexyl-7-((2-(dimethylamino)ethyl)(methyl)amino)-7,8-dihydro-6H-benzo[2,3][1,5]oxazocino[5,4-a]indole-11-carboxylic acid](/img/structure/B1676617.png)
